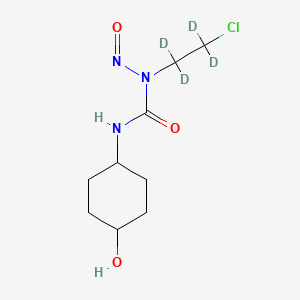
1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrosourea group, a chloro-substituted ethyl group with deuterium atoms, and a hydroxycyclohexyl group. The presence of deuterium atoms can influence the compound’s chemical properties and reactivity, making it a subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2-chloro-1,1,2,2-tetradeuterioethanol: This intermediate can be synthesized by the deuteration of 2-chloroethanol using deuterium gas (D2) in the presence of a suitable catalyst.
Formation of 2-chloro-1,1,2,2-tetradeuterioethylamine: The alcohol group of 2-chloro-1,1,2,2-tetradeuterioethanol is converted to an amine group through a series of reactions, including oxidation to an aldehyde, reduction to an amine, and chlorination.
Synthesis of 1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)urea: The amine intermediate is reacted with 4-hydroxycyclohexyl isocyanate to form the corresponding urea derivative.
Nitrosation: The final step involves the nitrosation of the urea derivative using a nitrosating agent such as sodium nitrite (NaNO2) in an acidic medium to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the cyclohexyl ring can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrosourea group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of 1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-oxocyclohexyl)-1-nitrosourea.
Reduction: Formation of 1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)urea.
Substitution: Formation of 1-(2-azido-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea.
Scientific Research Applications
1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of deuterium substitution on chemical reactivity and stability.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving nitrosourea derivatives.
Medicine: Explored for its potential as an anticancer agent due to the presence of the nitrosourea group, which is known to have alkylating properties.
Industry: Potential use in the development of new materials with unique properties due to the presence of deuterium atoms.
Mechanism of Action
The mechanism of action of 1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea involves the following steps:
Alkylation: The nitrosourea group can alkylate DNA, leading to the formation of cross-links and DNA strand breaks.
Inhibition of DNA Synthesis: The alkylation of DNA interferes with DNA replication and transcription, ultimately leading to cell death.
Deuterium Effect: The presence of deuterium atoms can influence the rate of metabolic reactions, potentially enhancing the compound’s stability and efficacy.
Comparison with Similar Compounds
1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea can be compared with other nitrosourea derivatives, such as:
Carmustine (BCNU): A well-known nitrosourea compound used in chemotherapy. Unlike carmustine, the deuterium-substituted compound may exhibit different pharmacokinetic properties.
Lomustine (CCNU): Another nitrosourea derivative used in cancer treatment. The presence of the hydroxycyclohexyl group in the deuterium-substituted compound may confer different biological activity.
Semustine (MeCCNU): Similar to lomustine, but with a methyl group. The deuterium-substituted compound’s unique structure may offer advantages in terms of stability and reactivity.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields of scientific research. Its synthesis, chemical reactivity, and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research is needed to fully understand its properties and potential benefits.
Properties
Molecular Formula |
C9H16ClN3O3 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea |
InChI |
InChI=1S/C9H16ClN3O3/c10-5-6-13(12-16)9(15)11-7-1-3-8(14)4-2-7/h7-8,14H,1-6H2,(H,11,15)/i5D2,6D2 |
InChI Key |
BTNKSMIZKSHDNT-NZLXMSDQSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(C(=O)NC1CCC(CC1)O)N=O |
Canonical SMILES |
C1CC(CCC1NC(=O)N(CCCl)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















